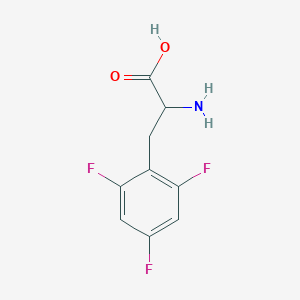

2,4,6-Trifluoro-DL-Phenylalanine

Description

Chemical Synthesis Approaches to Fluorinated Phenylalanines

The direct incorporation of fluorine onto the phenylalanine scaffold or the use of pre-fluorinated building blocks are the cornerstones of synthetic strategies. These can be broadly categorized into electrophilic, nucleophilic, and radical fluorination reactions, alongside powerful cross-coupling and alkylation techniques.

Electrophilic fluorination is a common method for introducing fluorine atoms into electron-rich aromatic systems. nih.gov Reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) are widely used electrophilic fluorine sources. nih.govwikipedia.org For the synthesis of aromatic amino acids, a directing group can be employed to achieve site-selective fluorination. nih.gov For instance, palladium catalysis has been utilized for the site-selective fluorination of sp³ C-H bonds in the presence of a directing group. nih.gov While direct electrophilic fluorination of phenylalanine can lead to a mixture of isomers, the use of pre-functionalized precursors can offer better regiocontrol. For example, the direct fluorination of 4-borono-ʟ-phenylalanine with reagents like [¹⁸F]AcOF or [¹⁸F]F₂ has been used to prepare radiolabeled fluorophenylalanines. nih.govbeilstein-journals.org

| Reagent | Substrate | Product | Notes |

| Selectfluor | Phenylalanine derivatives | β-fluoro-α-amino acids | Often requires a directing group for selectivity. beilstein-journals.org |

| [¹⁸F]AcOF or [¹⁸F]F₂ | 4-Borono-ʟ-phenylalanine | 4-Borono-2-[¹⁸F]fluoro-ʟ-phenylalanine | Used for synthesizing radiolabeled amino acids. nih.govbeilstein-journals.orgd-nb.info |

| N-fluorobenzenesulfonimide (NFSI) | Electron-rich amino acid side chains | Fluorinated amino acids | A common electrophilic fluorine source. nih.govwikipedia.org |

Nucleophilic fluorination typically involves the displacement of a leaving group, such as a halide or a sulfonate, by a fluoride (B91410) ion. This approach is particularly useful for introducing fluorine into non-aromatic positions or for the synthesis of fluorinated building blocks. Reagents like diethylaminosulfur trifluoride (DAST) and its analogs are effective for converting hydroxyl groups to fluorine atoms. nih.gov The synthesis of radiolabeled 2-[¹⁸F]-fluoro-ʟ-phenylalanine has been achieved through a nucleophilic fluoride exchange on a suitable precursor. nih.govbeilstein-journals.org However, nucleophilic fluorination can sometimes be complicated by competing elimination reactions. nih.gov

Radical fluorination offers an alternative pathway for C-F bond formation. Photocatalytic or radical-initiated processes can be used to fluorinate C-H bonds. For example, visible-light-promoted fluorination of benzylic C-H bonds on phenylalanine-like residues has been demonstrated using dibenzosuberenone (B194781) as a catalyst and Selectfluor as the fluorine source. nih.gov A metal-free, photoredox-catalyzed three-component carbofluorination of dehydroalanine (B155165) derivatives has also been developed to synthesize α-fluoro-α-amino acids. nih.gov

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing the carbon skeleton of fluorinated phenylalanines. The Negishi cross-coupling reaction, which pairs an organozinc reagent with an aryl halide, has been successfully employed to synthesize a variety of phenylalanine derivatives. nih.gov This method often utilizes a palladium catalyst and provides a versatile route to protected fluorinated phenylalanine analogs with high enantioselectivity. nih.gov Similarly, the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with an organohalide, has been used to synthesize highly fluorinated bi-aryl amino acids. nih.gov These reactions are crucial for introducing pre-fluorinated aryl groups to an alanine-derived backbone. nih.govnih.gov

| Coupling Reaction | Key Reactants | Catalyst | Product |

| Negishi Coupling | Aryl halide, Organozinc compound | Pd(0) | Protected fluorinated Phenylalanine analogs nih.gov |

| Suzuki-Miyaura Coupling | Boronic acid, Organohalide | Palladium | Highly fluorinated bi-aryl amino acids nih.gov |

The synthesis of fluorinated phenylalanines can also be achieved by the alkylation of glycine (B1666218) or its derivatives. One notable method involves the alkylation of a chiral nickel(II) complex of a Schiff base derived from glycine and a chiral auxiliary. nih.govpsu.edu This approach allows for the asymmetric synthesis of various fluorinated phenylalanine derivatives. nih.gov For example, the alkylation of a Ni(II) complex of glycine with fluorine-containing benzyl (B1604629) chlorides has been used to produce enantiomerically enriched (S)-fluorinated phenylalanines. nih.gov Another strategy involves the alkylation of the benzophenone (B1666685) imine of a glycine ester. nih.gov

Asymmetric Synthesis of Enantiopure 2,4,6-Trifluoro-DL-Phenylalanine Analogs

The production of enantiomerically pure fluorinated phenylalanines is crucial for their application in biological systems. Asymmetric synthesis strategies often rely on the use of chiral auxiliaries, chiral catalysts, or enzymatic methods. Schöllkopf's bis-lactim ether method is a well-established technique for the asymmetric synthesis of α-amino acids, and it has been applied to the synthesis of photoactive phenylalanine analogs. nih.gov Asymmetric hydrogenation of α-amidocinnamic acid precursors using chiral transition-metal catalysts is another powerful approach to obtain enantiomerically enriched N-acetyl-ʟ-phenylalanine derivatives. nih.gov Furthermore, the alkylation of chiral Ni(II) complexes of glycine, as mentioned previously, provides a direct route to enantiomerically enriched fluorinated phenylalanines. nih.govresearchgate.net

Properties

IUPAC Name |

2-amino-3-(2,4,6-trifluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-4-1-6(11)5(7(12)2-4)3-8(13)9(14)15/h1-2,8H,3,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQWNGIXCCSUNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CC(C(=O)O)N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4,6 Trifluoro Dl Phenylalanine

Asymmetric Synthesis of Enantiopure 2,4,6-Trifluoro-DL-Phenylalanine Analogs

Chiral Auxiliary-Based Approaches (e.g., Schöllkopf Reagent)

The use of chiral auxiliaries is a well-established strategy for the asymmetric synthesis of amino acids. The Schöllkopf method, in particular, provides a robust route to enantiomerically enriched α-amino acids through the diastereoselective alkylation of a chiral bis-lactim ether derived from a dipeptide, typically of glycine (B1666218) and valine. wikipedia.org This approach has been successfully applied to the synthesis of various fluorinated phenylalanine derivatives.

A notable example that demonstrates the utility of this method for preparing trifluorinated phenylalanines is the synthesis of (R)-2,4,5-Trifluorophenylalanine. beilstein-journals.org This synthesis serves as a strong procedural precedent for the preparation of the 2,4,6-trifluoro isomer. The general strategy involves the following key steps:

Formation of the Bis-Lactim Ether: The process begins with the cyclization of a dipeptide, such as L-valine and glycine, to form a diketopiperazine. This is subsequently converted to the corresponding bis-lactim ether, commonly known as the Schöllkopf reagent ((2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine), by treatment with a powerful methylating agent like trimethyloxonium (B1219515) tetrafluoroborate. beilstein-journals.org

Diastereoselective Alkylation: The chiral bis-lactim ether is then deprotonated at the prochiral carbon of the glycine unit using a strong base, typically n-butyllithium, at low temperatures to form a nucleophilic enolate. This enolate is subsequently alkylated with an appropriate electrophile. For the synthesis of this compound, the required electrophile would be 2,4,6-trifluorobenzyl bromide or a related halide. The bulky isopropyl group of the valine-derived auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face and thereby inducing a high degree of diastereoselectivity in the alkylation product. beilstein-journals.org

Hydrolysis and Isolation: The final step involves the acidic hydrolysis of the alkylated bis-lactim ether. This cleavage yields the desired α-amino acid methyl ester and the methyl ester of the chiral auxiliary (valine), which can be separated. Subsequent hydrolysis of the ester furnishes the target amino acid, this compound. The stereochemistry of the final product is determined by the configuration of the chiral auxiliary used.

The synthesis of (R)-2,4,5-Trifluorophenylalanine via this method proceeds through the alkylation of the Schöllkopf reagent with 2,4,5-trifluorobenzyl bromide. The resulting intermediate is then hydrolyzed to yield the N-Boc-protected amino acid methyl ester, which is subsequently converted to the final Boc-protected (R)-amino acid. beilstein-journals.org A similar sequence utilizing 2,4,6-trifluorobenzyl bromide would be expected to produce this compound with high enantiomeric purity.

| Step | Description | Key Reagents |

| 1 | Formation of Bis-Lactim Ether | L-Valine, Glycine, Trimethyloxonium tetrafluoroborate |

| 2 | Diastereoselective Alkylation | n-Butyllithium, 2,4,6-Trifluorobenzyl bromide |

| 3 | Hydrolysis and Deprotection | Acidic conditions |

Asymmetric Hydrogenation and Other Catalytic Methods

Asymmetric hydrogenation represents one of the most efficient and atom-economical methods for the synthesis of chiral compounds, including α-amino acids. This approach typically involves the hydrogenation of a prochiral dehydroamino acid precursor in the presence of a chiral transition metal catalyst.

While a specific example detailing the asymmetric hydrogenation for the synthesis of this compound is not prominently documented, the synthesis of analogous fluorinated phenylalanines via this method provides a clear and adaptable framework. For instance, the synthesis of (R)-2,5-difluorophenylalanine has been achieved with high enantioselectivity through the asymmetric hydrogenation of an enamino ester intermediate. beilstein-journals.org

The general synthetic sequence for applying this methodology to this compound would be as follows:

Synthesis of the Dehydroamino Acid Precursor: The synthesis would commence with the condensation of 2,4,6-trifluorobenzaldehyde (B1297852) with an N-acylglycine derivative, such as N-acetylglycine or a phosphonate (B1237965) glycinate (B8599266) ester, to form the corresponding azlactone or enamino ester. This precursor contains the carbon-carbon double bond that will be stereoselectively hydrogenated.

Catalytic Asymmetric Hydrogenation: The dehydroamino acid precursor is then subjected to hydrogenation using a chiral catalyst. Rhodium and ruthenium complexes bearing chiral phosphine (B1218219) ligands are commonly employed for this transformation. The choice of ligand is crucial for achieving high enantioselectivity. The hydrogenation of the enamine precursor for (R)-2,5-difluorophenylalanine, for example, afforded the N-Boc-protected product with over 99% enantiomeric excess (ee). beilstein-journals.org

Deprotection: The final step involves the removal of the protecting groups from the amine and carboxylic acid functionalities to yield the free amino acid, this compound.

The success of this methodology is highly dependent on the selection of the appropriate chiral catalyst and reaction conditions to achieve high conversion and enantioselectivity for the specific substrate.

| Step | Description | Key Reagents/Catalysts |

| 1 | Precursor Synthesis | 2,4,6-Trifluorobenzaldehyde, N-acylglycine derivative |

| 2 | Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium phosphine complex, H₂ |

| 3 | Deprotection | Standard deprotection protocols |

Biocatalytic and Chemo Enzymatic Approaches in 2,4,6 Trifluoro Dl Phenylalanine Synthesis

Enzyme-Catalyzed Stereoselective Synthesis of Fluorinated Phenylalanines

The stereospecificity of enzymes makes them ideal catalysts for producing enantiomerically pure fluorinated phenylalanines. Several classes of enzymes have been investigated for their ability to synthesize these valuable compounds.

Phenylalanine Ammonia-Lyases (PALs) in Fluorinated Cinnamic Acid Transformations

Phenylalanine ammonia-lyases (PALs) are enzymes that catalyze the reversible, non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia (B1221849). wikipedia.org This catalytic activity can be harnessed in the reverse direction for the synthesis of L-phenylalanine and its analogs from the corresponding cinnamic acids. frontiersin.org The reaction requires high concentrations of ammonia to shift the equilibrium towards amination. frontiersin.org PALs contain a 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) prosthetic group in their active site, which is essential for catalysis. wikipedia.orgfrontiersin.org

The substrate scope of PALs has been expanded through protein engineering to accommodate various substituted cinnamic acids, including fluorinated derivatives. nih.govnih.gov For instance, PALs from various sources, such as Petroselinum crispum (PcPAL), have been engineered to improve their activity towards challenging substrates. nih.gov The application of PALs in the synthesis of fluorinated phenylalanines involves the amination of the corresponding fluorinated cinnamic acid. While the direct transformation of 2,4,6-trifluorocinnamic acid using PALs is a potential route, research has often focused on other fluorinated isomers.

| Enzyme Source | Substrate | Key Findings |

| Petroselinum crispum (PcPAL) | 3,4-dimethoxy-cinnamic acid, 3-bromo-4-methoxy-cinnamic acid | Rational design and saturation mutagenesis improved activity towards di-substituted substrates. nih.gov |

| Anabaena variabilis (AvPAL), Planotalea borealis (PbPAL) | Various substituted cinnamic acids | PbPAL generally showed higher activity than AvPAL for the tested substrates. frontiersin.org |

| Rhodotorula sphaeroides (RsTAL) | L-Tyrosine, L-Phenylalanine | Engineered RsTAL into a kinetically authentic PAL. nih.gov |

This table summarizes the application of Phenylalanine Ammonia-Lyases (PALs) from different sources in the transformation of various cinnamic acid derivatives, highlighting key research findings.

D-Amino Acid Transaminases (DAATs) for Enantioselective Amination

D-amino acid transaminases (DAATs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the stereoselective synthesis of D-amino acids from their corresponding α-keto acids. nih.gov The reaction involves the transfer of an amino group from a donor molecule, often D-alanine, to the α-keto acid acceptor. nih.gov This enantioselective amination makes DAATs valuable biocatalysts for the production of optically pure D-amino acids.

The synthesis of D-2,4,6-trifluorophenylalanine can be achieved through the transamination of 2,4,6-trifluorophenylpyruvate using a suitable DAAT. While DAATs from sources like Bacillus sphaericus have a broad substrate specificity, their activity towards phenylpyruvate can be low. nih.gov Protein engineering has been instrumental in improving the activity and substrate scope of DAATs. For example, engineered DAATs have been successfully used in cascades for the synthesis of D-2,3,5-trifluorophenylalanine, a precursor for the antidiabetic drug sitagliptin. nih.gov

| Enzyme Source | Amino Donor | Amino Acceptor | Key Findings |

| Bacillus sphaericus | D-Alanine | Phenylpyruvate | Low relative activity observed. nih.gov |

| Engineered Bacillus subtilis DAAT (T242G BsDAAT) | D-Alanine | 2,3,5-trifluorophenylpyruvate | Used in a cascade with D-amino acid oxidase for D-2,3,5-trifluorophenylalanine synthesis. nih.gov |

| Aminobacterium colombiense | D-Alanine | α-Ketoglutarate | Provides insight into substrate binding and differentiation mechanisms. nih.gov |

This table outlines the use of D-Amino Acid Transaminases (DAATs) from various organisms for the enantioselective amination of different keto acids, noting important outcomes from the research.

D-Amino Acid Dehydrogenases (DAADHs) in D-Phenylalanine Production

D-Amino acid dehydrogenases (DAADHs) catalyze the reversible reductive amination of α-keto acids to their corresponding D-amino acids, utilizing a nicotinamide (B372718) cofactor (NADH or NADPH). nih.govfrontiersin.org The development of DAADHs with broad substrate tolerance has been a significant advancement for the synthesis of various D-amino acids. nih.gov A common strategy involves engineering meso-diaminopimelate D-dehydrogenase (m-DAPDH) to create highly stereoselective DAADHs. nih.gov

The production of D-2,4,6-trifluorophenylalanine can be accomplished by the reductive amination of 2,4,6-trifluorophenylpyruvate using an engineered DAADH. These enzymatic systems often include a cofactor regeneration system, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), to continuously supply the required NADH or NADPH. nih.govnih.gov Engineered DAADHs have demonstrated high efficiency in producing D-phenylalanine derivatives, including those with fluorine substitutions. nih.gov

| Enzyme Origin | Substrate | Cofactor Regeneration System | Key Findings |

| Engineered Corynebacterium glutamicum m-DAPDH | 2,3,5-trifluorophenylpyruvate | Bacillus megaterium Glucose Dehydrogenase (BmGDH) | Achieved complete conversion at 50 mM substrate concentration with an 81% isolation yield for D-2,3,5-trifluorophenylalanine. nih.gov |

| Engineered Ureaplasma thermosphaericum meso-DAPDH | Various 2-oxo acids | Glucose Dehydrogenase (GDH) | Created stable D-AADHs capable of producing various D-amino acids, including stable isotope-labeled ones. frontiersin.org |

| Engineered Symbiobacterium thermophilum m-DAPDH | Phenylpyruvate derivatives | Formate Dehydrogenase (FDH) | Produced D-phenylalanine and its chloro-substituted derivatives with quantitative yield and >99% ee. nih.gov |

This table details the application of D-Amino Acid Dehydrogenases (DAADHs), often engineered from other dehydrogenases, in the synthesis of D-phenylalanine derivatives, including information on cofactor regeneration systems and key results.

L-Amino Acid Deaminases and Oxidases for Stereoinversion Processes

L-amino acid deaminases (LAADs) and L-amino acid oxidases (LAAOs) are flavin-dependent enzymes that catalyze the oxidative deamination of L-amino acids to their corresponding α-keto acids. nih.govnih.gov This activity is crucial for stereoinversion processes, where a racemic mixture of an amino acid is converted into a single enantiomer. In such a system, the L-amino acid is deaminated to the α-keto acid, which is then subsequently aminated to the desired D-amino acid by a D-selective enzyme like a DAAT or DAADH. nih.gov

This deracemization strategy allows for the production of D-phenylalanine derivatives from racemic or L-amino acid starting materials. nih.gov For example, a process using an L-amino acid deaminase from Proteus mirabilis (PmirLAAD) has been coupled with a DAADH or DAAT to produce D-phenylalanine derivatives with high enantiomeric excess. nih.govnih.gov While LAAOs can also be used, their application can be limited by lower productivity in heterologous expression systems. nih.gov

| Enzyme | Starting Material | Coupled Enzyme System | Key Findings |

| Proteus mirabilis L-Amino Acid Deaminase (PmirLAAD) | Racemic 2,3,5-trifluorophenylalanine | T242G BsDAAT/BtDDO | Achieved a 74% product isolation yield for D-2,3,5-trifluorophenylalanine. nih.gov |

| Proteus mirabilis L-Amino Acid Deaminase (PmirLAAD) | Racemic 2,3,5-trifluorophenylalanine | CgDAADH/BmGDH | Resulted in a 79% product isolation yield for D-2,3,5-trifluorophenylalanine. nih.gov |

| Ancestral L-amino acid oxidase (AncLAAO-N4) | Racemic phenylalanine derivatives | D-amino acid dehydrogenase (DAADH) and D-glucose dehydrogenase (GDH) | Synthesized D-phenylalanine derivatives with high enantiomeric excess (>99%) from racemic mixtures. nih.gov |

This table illustrates the use of L-Amino Acid Deaminases and Oxidases in stereoinversion processes to produce D-amino acids from racemic mixtures, highlighting the coupled enzyme systems and significant outcomes.

Chemo-Enzymatic Cascade Strategies for Trifluorophenylalanine Derivatives

Chemo-enzymatic cascades integrate chemical and enzymatic steps to create efficient and streamlined synthetic routes. nih.govnih.gov These strategies can leverage the strengths of both chemical synthesis for generating precursors and biocatalysis for stereoselective transformations. For the synthesis of trifluorophenylalanine derivatives, a chemo-enzymatic approach can start from a readily available substituted benzaldehyde. nih.gov

Engineering of Biocatalysts for Enhanced Stereoselectivity and Substrate Scope in Fluorinated Phenylalanine Synthesis

Protein engineering plays a pivotal role in adapting natural enzymes for the synthesis of non-natural amino acids like 2,4,6-trifluorophenylalanine. nih.gov Techniques such as rational design, directed evolution, and site-saturation mutagenesis are employed to enhance enzyme properties, including stereoselectivity, substrate specificity, and stability. nih.govnih.gov

For PALs, engineering efforts have focused on modifying residues within the active site to better accommodate bulky or electronically different substrates. nih.gov Similarly, DAATs and DAADHs have been engineered to improve their catalytic efficiency and expand their substrate range to include various fluorinated phenylpyruvates. nih.gov For instance, mutations in the active site of m-DAPDH have successfully converted it into a DAADH with broad substrate tolerance for aromatic α-keto acids. nih.gov The engineering of L-amino acid deaminases has also been explored to increase their activity towards different L-amino acids, which is beneficial for efficient deracemization cascades. researchgate.net These advancements in biocatalyst engineering are crucial for the development of robust and efficient processes for the industrial production of fluorinated phenylalanines.

Incorporation of 2,4,6 Trifluoro Dl Phenylalanine into Peptides and Proteins

Genetic Code Expansion (GCE) for Site-Specific Unnatural Amino Acid Incorporationnih.govnih.govaddgene.org

Genetic code expansion (GCE) has emerged as a robust methodology for the site-specific incorporation of ncAAs, including fluorinated analogs like 2,4,6-Trifluorophenylalanine, directly into proteins during translation. nih.govaddgene.org This technique relies on co-opting the cellular translation machinery by introducing an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair. addgene.orgoregonstate.edu

Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs for Fluorophenylalanine Incorporationoregonstate.edunih.govnih.gov

The central component of GCE is an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. nih.gov This pair must function independently of the host cell's endogenous aaRS/tRNA pairs. This means the engineered aaRS should not charge any endogenous tRNAs, and the engineered tRNA should not be recognized by any endogenous aaRSs. oregonstate.edu For the incorporation of fluorinated phenylalanines, researchers have successfully engineered orthogonal pairs, often derived from the tyrosyl-tRNA synthetase (TyrRS) or pyrrolysyl-tRNA synthetase (PylRS) systems from organisms like Methanocaldococcus jannaschii or Methanosarcina mazei. nih.govresearchgate.net These synthetases are evolved to specifically recognize and activate the desired fluorinated phenylalanine analog and attach it to the orthogonal tRNA.

| Orthogonal System Origin | Evolved for Amino Acid Type | Key Features |

| M. jannaschii TyrRS/tRNA CUA | Various fluorinated phenylalanines | One of the first and most widely used systems for ncAA incorporation in E. coli. Requires significant engineering of the synthetase active site to accept new substrates. |

| M. mazei PylRS/tRNA CUA | Broad range of ncAAs, including substituted phenylalanines | Highly orthogonal in both bacteria and eukaryotic cells. The large active site often requires fewer mutations to accommodate new substrates. nih.gov |

| E. coli LeuRS/tRNA CUA | Branched-chain and aromatic ncAAs | Another bacterial system adapted for ncAA incorporation, demonstrating the plasticity of different aaRS scaffolds. |

Nonsense Suppression Strategies (e.g., Amber Codon Readthrough)nih.govnih.govcaltech.edu

To assign a unique codon for the ncAA, GCE typically utilizes nonsense suppression, most commonly involving the amber stop codon, UAG. nih.gov The gene encoding the protein of interest is mutated to replace the codon at the desired incorporation site with a UAG codon. The orthogonal tRNA is engineered to have an anticodon (CUA) that recognizes the UAG codon. caltech.edu When this engineered tRNA is charged with 2,4,6-Trifluorophenylalanine by the co-expressed orthogonal aaRS, the ribosome reads through the amber codon and incorporates the ncAA into the growing polypeptide chain. nih.govresearchgate.net This process competes with the host's release factor 1 (RF1), which normally recognizes the UAG codon and terminates translation. nih.gov

Evolution of Aminoacyl-tRNA Synthetases for Novel Fluorophenylalanine Analogsnih.govbiorxiv.org

Creating an aaRS that selectively incorporates 2,4,6-Trifluorophenylalanine over the canonical L-phenylalanine is a significant challenge that is overcome through directed evolution. biorxiv.org This process involves generating large libraries of aaRS mutants and subjecting them to iterative rounds of selection.

A common strategy involves:

Positive Selection: Cells are engineered to require the incorporation of the ncAA for survival. For example, a vital gene (like an antibiotic resistance gene) might contain an amber codon. In the presence of the ncAA and the antibiotic, only cells with a functional mutant aaRS that incorporates the ncAA will survive.

Negative Selection: The surviving cells are then grown in the absence of the ncAA. A counter-selection gene (e.g., a toxin) that contains an amber codon is activated. Cells with aaRS mutants that can incorporate any endogenous amino acids (showing a lack of specificity) will produce the toxin and be eliminated.

This dual-selection process enriches for aaRS variants that are both highly active and specific for the target ncAA, such as 2,4,6-Trifluorophenylalanine. nih.govbiorxiv.org

In vitro and In vivo Incorporation Systems for Fluorinated Phenylalaninesfrontiersin.orgmdpi.com

The incorporation of fluorinated phenylalanines has been successfully demonstrated in both in vitro and in vivo systems.

In Vitro Systems: Cell-free translation systems provide a controlled environment for protein synthesis. They are highly useful for incorporating ncAAs because the components can be easily manipulated, and the cell membrane barrier, which can be impermeable to certain ncAAs, is absent. mdpi.com This method is particularly effective for producing smaller quantities of protein for analytical studies.

In Vivo Systems: The incorporation of ncAAs into proteins within living cells (E. coli, yeast, mammalian cells) allows for the production of larger quantities of modified proteins and enables the study of their function in a cellular context. frontiersin.org Successful in vivo incorporation requires that the ncAA is efficiently transported into the cell and that the orthogonal pair functions with high fidelity to avoid proteotoxicity. Research has shown successful incorporation of various fluorinated phenylalanine analogs in both bacterial and eukaryotic hosts. nih.gov

Solid-Phase Peptide Synthesis (SPPS) with Fluorinated Phenylalanine Building Blocksrsc.orgacs.org

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of chemical peptide synthesis that allows for the stepwise assembly of a peptide chain on a solid resin support. rsc.org The incorporation of 2,4,6-Trifluoro-DL-phenylalanine via this method is straightforward and relies on its use as a protected building block.

The most common approach utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The this compound is prepared with its N-terminus protected by an acid-labile Fmoc group and its carboxylic acid group activated for coupling. The synthesis cycle involves:

Deprotection: Removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain on the resin.

Coupling: The activated Fmoc-2,4,6-Trifluoro-DL-phenylalanine is added, and a coupling reagent (e.g., HATU, HBTU) facilitates the formation of a peptide bond. pentelutelabmit.com

Washing: Excess reagents are washed away.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support and all side-chain protecting groups are removed. SPPS allows for the creation of peptides containing one or more 2,4,6-Trifluorophenylalanine residues at any desired position, a feat not easily accomplished by other means. rsc.orgacs.org

| Synthesis Step | Reagent/Condition | Purpose |

| N-α-Protection | Fmoc group | Protects the amino group of the incoming amino acid. |

| Resin Attachment | Wang or Rink Amide resin | Provides a solid support for the growing peptide chain. |

| Coupling | HATU, HOBt, DIC | Activates the carboxyl group to facilitate peptide bond formation. |

| Fmoc Deprotection | 20% Piperidine in DMF | Removes the N-terminal Fmoc group for the next coupling step. |

| Cleavage | Trifluoroacetic acid (TFA) cocktail | Releases the final peptide from the resin and removes side-chain protecting groups. |

Native Chemical Ligation and Other Chemoselective Strategies for Peptide and Protein Assemblynih.govnih.govgoogle.com

For the synthesis of proteins or very long polypeptides, the practical length limit of SPPS (typically around 50-60 amino acids) can be a barrier. nih.gov Native Chemical Ligation (NCL) is a powerful technique that overcomes this limitation by allowing two unprotected peptide fragments to be chemoselectively joined together. google.com

The standard NCL reaction involves a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.gov These two fragments react in aqueous solution at neutral pH to form a native peptide bond at the ligation site. nih.gov

Peptides containing this compound, synthesized via SPPS, can be readily used in NCL-based strategies. The fluorinated residue does not directly participate in the ligation chemistry but is stably incorporated within one of the peptide fragments. This hybrid approach, combining SPPS for fragment synthesis and NCL for assembly, enables the construction of large, semi-synthetic proteins containing precisely positioned 2,4,6-Trifluorophenylalanine residues. This allows for the study of the effects of this unique amino acid on the structure and function of large protein domains or entire proteins. google.com

Global Amino Acid Replacement Strategies with Fluorinated Phenylalanines

Global replacement strategies offer a powerful approach to creating proteins where all instances of a specific amino acid are substituted with an analog. In the case of fluorinated phenylalanines, this allows for the production of proteins with globally altered properties, such as enhanced stability or modified enzymatic activity. nih.gov This is typically achieved in host organisms, like Escherichia coli, that are auxotrophic for phenylalanine, meaning they cannot synthesize it themselves. By depleting the natural phenylalanine and providing the desired fluorinated analog in the growth medium, the organism's translational machinery is compelled to incorporate the analog into all designated phenylalanine sites during protein synthesis.

A key element in the success of these strategies is the ability of the host's aminoacyl-tRNA synthetases (aaRSs) to recognize and charge the fluorinated analog to the corresponding tRNA. While some native aaRSs exhibit a degree of promiscuity, engineered or evolved synthetases are often employed to improve the efficiency and fidelity of incorporation for non-canonical amino acids. researchgate.net

One common method involves growing auxotrophic cells in a minimal medium containing the natural amino acid until they reach a growth-arrest phase due to its depletion. The cells are then pelleted, washed, and resuspended in a fresh medium lacking the natural amino acid but supplemented with the fluorinated phenylalanine analog. Protein expression is then induced, leading to the synthesis of proteins where phenylalanine residues are globally replaced. frontiersin.org

Research has demonstrated the successful global incorporation of various fluorinated phenylalanines into different proteins. For instance, meta-fluorophenylalanine has been globally integrated into the enzyme 1,2-catechol dioxygenase, leading to modifications in the enzyme's substrate binding affinities. frontiersin.org This highlights how global substitution can be used to modulate protein function.

The efficiency of incorporating different fluorinated analogs can vary depending on the number and position of the fluorine atoms on the phenyl ring. Studies involving the expression of proteins like superfolder green fluorescent protein (sfGFP) have been used to quantify the relative efficiency of incorporating various fluorinated phenylalanines.

Table 1: Relative GFP Fluorescence with Various Fluorinated Phenylalanines

The following table presents data on the lysate GFP fluorescence from HEK293T cells expressing sfGFP with different fluorinated phenylalanine analogs, indicating the relative efficiency of their incorporation.

| Fluorinated Phenylalanine Analog | Mean Lysate GFP Fluorescence (arbitrary units) | Standard Deviation |

| Penta-fluoro Phe | 80000 | ± 5000 |

| 2,3,5,6-tetra-fluoro Phe | 75000 | ± 4000 |

| 2,3,6-tri-fluoro Phe | 60000 | ± 3000 |

| 2,6-di-fluoro Phe | 40000 | ± 2000 |

| 2-mono-fluoro Phe | 15000 | ± 1000 |

| Data adapted from studies on ncAA-protein expression in HEK293T cells. nih.gov |

The fidelity of incorporation is another critical factor, ensuring that the fluorinated analog is correctly inserted at the intended phenylalanine codons. Mass spectrometry is a common technique used to confirm the precise mass of the resulting protein and thus verify the successful and accurate global replacement.

Table 2: Encoding Fidelity of Fluorinated Phenylalanine Analogs

This table shows the encoding fidelity of different fluorinated phenylalanine analogs using a specific aminoacyl-tRNA synthetase/tRNA pair (PheX-D6) in E. coli.

| Fluorinated Phenylalanine Analog | Estimated Encoding Fidelity (%) |

| Penta-fluoro Phe | 98.2 |

| 2,3,5,6-tetra-fluoro Phe | 98.7 |

| 2,3,6-tri-fluoro Phe | 100.0 |

| 2,6-di-fluoro Phe | 95.0 |

| Data represents the fidelity of the PheX-D6 tRNA/RS pair in encoding multiply fluorinated Phe analogs. nih.gov |

These global replacement strategies, facilitated by auxotrophic hosts and specific or promiscuous synthetases, have become a valuable tool for protein engineering. They enable the creation of novel proteins with tailored characteristics, opening up new avenues for research in areas such as enzyme mechanisms, protein stability, and the development of therapeutic proteins with enhanced properties. nih.gov

Applications of 2,4,6 Trifluoro Dl Phenylalanine in Protein Engineering and Chemical Biology

Modulation of Protein Structure and Stability via Fluorinated Phenylalanine Incorporation

Influence on Protein Folding and Conformational Dynamics

The process of protein folding, by which a linear chain of amino acids adopts a specific three-dimensional structure, is a complex interplay of various non-covalent interactions. wikipedia.org The hydrophobic effect is a primary driving force, leading to the burial of nonpolar residues, like phenylalanine, in the protein core. nih.govuj.edu.pl The incorporation of 2,4,6-Trifluoro-DL-phenylalanine can modulate these hydrophobic interactions.

Research has shown that the substitution of phenylalanine with fluorinated analogs can influence protein folding pathways and the conformational dynamics of the resulting protein. The increased hydrophobicity of the fluorinated ring can enhance the driving force for burial within the protein's core, potentially altering the folding landscape and the stability of folding intermediates. nih.gov Furthermore, the introduction of the highly electronegative fluorine atoms can create novel electrostatic interactions, such as anion-π interactions, which can further influence the final folded state. researchgate.net

| Parameter | Influence of this compound Incorporation |

| Protein Folding | Can alter folding pathways and the stability of intermediates. |

| Conformational Dynamics | May shift the equilibrium between different conformational substates. |

Impact on Protein Thermal Stability and Resistance to Denaturation

A key advantage of incorporating fluorinated amino acids is the potential to enhance protein stability. Thermal stability, the ability of a protein to resist unfolding at elevated temperatures, is a critical parameter in many biotechnological applications. nih.gov The incorporation of this compound has been shown to increase the thermal and thermodynamic stability of proteins. nih.gov

This enhanced stability is attributed to several factors. The increased hydrophobicity of the trifluorinated ring can strengthen the hydrophobic core of the protein, making it more resistant to denaturation. nih.gov Additionally, the strong C-F bond and the electron-withdrawing nature of the fluorine atoms can lead to more favorable electrostatic interactions within the protein, further contributing to its stability. nih.gov Studies on proteins like the villin headpiece subdomain have demonstrated that variants containing tetrafluorinated phenylalanines exhibit significantly increased thermal and thermodynamic stability compared to their non-fluorinated counterparts. nih.gov

| Protein Variant | Change in Thermal Stability | Reference |

| Villin headpiece subdomain with tetrafluorinated phenylalanines | Increased | nih.gov |

Tuning Hydrophobicity and Electrostatic Interactions in Protein Environments

The substitution of hydrogen with fluorine dramatically alters the electronic properties of the phenylalanine side chain. The high electronegativity of fluorine atoms withdraws electron density from the aromatic ring, creating a more electropositive core and a more negative periphery. This modification allows for the fine-tuning of both hydrophobicity and electrostatic interactions within the protein. nih.gov

The increased hydrophobicity of this compound can be leveraged to modulate the packing of the hydrophobic core and to influence interactions at protein-protein or protein-lipid interfaces. nih.govresearchgate.net Furthermore, the altered electrostatic potential of the fluorinated ring can influence or introduce new types of non-covalent interactions, such as anion-π and cation-π interactions, which are crucial for protein structure and function. acs.orgresearchgate.net This ability to precisely tune local environments makes this compound a valuable tool for designing proteins with novel properties.

Elucidating Protein-Protein and Protein-Ligand Interactions

Understanding the intricate network of interactions between proteins and their binding partners is fundamental to deciphering biological processes. The unique properties of this compound make it an excellent probe for studying these interactions with high precision.

Probing Binding Sites and Allosteric Effects

The subtle steric and electronic perturbations introduced by this compound can be used to map the critical residues within a protein's binding site. By systematically replacing native phenylalanine residues with their trifluorinated analog, researchers can identify which positions are sensitive to these changes, thereby delineating the binding pocket.

Furthermore, this approach can be extended to study allosteric effects, where binding at one site influences the activity at a distant site. The incorporation of this compound can mimic or disrupt allosteric communication pathways, providing insights into the mechanisms of long-range regulation within a protein.

Studying Intermolecular Recognition Mechanisms

The process of molecular recognition, where a protein specifically binds to its ligand or another protein, is governed by a complex interplay of shape complementarity and non-covalent interactions. wikipedia.org The incorporation of this compound allows for the systematic dissection of these interactions.

The altered electrostatic potential of the fluorinated ring can be used to probe the importance of aromatic interactions, such as π-π stacking and cation-π interactions, in the binding event. acs.orgresearchgate.net For instance, studies on surfactant protein D have shown that a conserved phenylalanine residue plays a crucial role in carbohydrate recognition through stacking interactions, and substituting this residue can significantly alter ligand binding affinity. semanticscholar.org By observing how the binding affinity changes upon introduction of the trifluorinated analog, the energetic contribution of these aromatic interactions can be quantified.

| Interaction Type | Probing with this compound |

| π-π Stacking | Modulates the strength of the interaction due to altered ring electronics. |

| Cation-π Interactions | Can be weakened or strengthened depending on the specific geometry. |

| Hydrophobic Interactions | Enhanced due to the increased hydrophobicity of the fluorinated ring. |

Engineering of Enzymes and Biocatalysts with Modified Functionality

The incorporation of synthetic amino acids into proteins represents a powerful tool for modifying the function of enzymes and biocatalysts. The unique physicochemical properties of this compound can be leveraged to create novel biocatalysts with enhanced or altered capabilities.

Altering Substrate Specificity and Catalytic Activity

The introduction of this compound into the active site or other critical regions of an enzyme can significantly alter its substrate specificity and catalytic activity. The highly electronegative fluorine atoms on the phenyl ring can modify non-covalent interactions, such as aromatic stacking and cation-π interactions, which are crucial for substrate binding and recognition.

Research into enzyme engineering has demonstrated that even single mutations can dramatically shift substrate preference. For instance, a single mutation (F94S) in the L-alanine dehydrogenase from Mycobacterium tuberculosis was shown to completely change its substrate specificity, enabling it to act on a variety of larger amino acids. nih.gov The F94S mutant favored hydrophobic and unbranched side chains, while another mutant, F94A, showed higher activity with small, branched, and hydrophilic side chains. nih.gov This highlights how subtle changes in the active site, such as those that would be introduced by a fluorinated phenylalanine, can reshape the substrate binding pocket.

Similarly, the substrate specificity of phenylalanine-tyrosine ammonia-lyases has been successfully switched through structure-based mutagenesis. nih.gov By replacing a key histidine residue with phenylalanine, researchers were able to significantly alter the enzyme's preference between L-tyrosine and L-phenylalanine. nih.gov The introduction of the electron-withdrawing fluorine atoms of this compound could introduce even more profound changes, potentially leading to the recognition of novel substrates or the enhancement of activity towards existing non-native substrates.

The table below summarizes examples of how mutations have altered enzyme substrate specificity, providing a conceptual basis for the potential impact of incorporating this compound.

| Enzyme | Original Substrate | Mutation(s) | New/Altered Substrate Specificity |

| L-alanine dehydrogenase (AlaDH) | L-alanine | F94S | Increased activity towards larger, hydrophobic, and unbranched amino acids. nih.gov |

| L-alanine dehydrogenase (AlaDH) | L-alanine | F94A | Increased activity towards small, branched, and hydrophilic amino acids. nih.gov |

| Tyrosine ammonia-lyase (TAL) | L-tyrosine | H89F | Switched preference to L-phenylalanine. nih.gov |

| (S)-β-phenylalanine adenylation enzyme (HitB) | (S)-β-phenylalanine | F328V/F328L | Efficiently activated meta-substituted (S)-β-phenylalanine analogs. researchgate.net |

| (S)-β-phenylalanine adenylation enzyme (HitB) | (S)-β-phenylalanine | T293G/T293S | Efficiently activated ortho-substituted (S)-β-phenylalanine analogs. researchgate.net |

This table is generated based on published research findings to illustrate the principle of altering substrate specificity through amino acid substitution.

Rational Design and Directed Evolution Approaches

Two primary strategies are employed to engineer proteins with unnatural amino acids like this compound: rational design and directed evolution. nih.govnih.gov

Rational design relies on a detailed understanding of the protein's three-dimensional structure and its mechanism of action. nih.gov Using computational modeling and structural analysis, scientists can predict which amino acid residues are key to a protein's function. acm.org These residues can then be targeted for replacement with this compound to achieve a desired change in function. For example, if a specific phenylalanine residue is involved in a critical aromatic stacking interaction with a substrate, replacing it with its trifluorinated counterpart could either strengthen or weaken this interaction, depending on the electronic environment, thus modulating substrate binding and catalysis. acm.orgnih.gov This approach has been successfully used to redesign enzymes for altered substrate specificity and improved stability. nih.gov

Directed evolution , on the other hand, does not require extensive prior knowledge of the protein's structure or mechanism. caltech.edu This method involves generating a large library of protein variants through random mutagenesis and then using a high-throughput screening or selection process to identify mutants with the desired properties. nih.gov When incorporating this compound, directed evolution can be used to evolve aminoacyl-tRNA synthetases that specifically recognize the fluorinated amino acid and incorporate it into proteins in response to a unique codon. nih.gov This allows for the site-specific insertion of the unnatural amino acid. Subsequently, the protein itself can be subjected to rounds of directed evolution to optimize its new function, which may have been conferred or altered by the presence of the fluorinated residue. caltech.eduresearchgate.net

The following table outlines the key characteristics of these two protein engineering approaches.

| Approach | Principle | Requirements | Advantages |

| Rational Design | Structure-based, knowledge-driven modification of specific residues. nih.govacm.org | High-resolution protein structure; understanding of structure-function relationships. nih.gov | Fewer variants to screen; can lead to predictable outcomes. nih.gov |

| Directed Evolution | Iterative cycles of random mutagenesis and high-throughput screening/selection. nih.govcaltech.edu | A robust screening or selection assay. caltech.edu | Does not require structural information; can explore unexpected solutions. nih.gov |

This table provides a comparative overview of rational design and directed evolution in protein engineering.

Development of Protein-Based Biomaterials with Tunable Properties

The incorporation of this compound into protein sequences offers a novel strategy for the development of advanced biomaterials with precisely tunable properties. The unique characteristics of fluorinated amino acids can be exploited to control protein self-assembly, stability, and intermolecular interactions, leading to the creation of hydrogels, fibers, and nanoparticles for various biomedical applications. nih.govmdpi.com

Proteins are advantageous as biomaterials due to their inherent biocompatibility, biodegradability, and the ability to be precisely engineered at the genetic level. nih.govnih.gov Small changes in the amino acid sequence can result in significant alterations to the material's macroscopic properties. nih.gov The introduction of fluorinated residues like this compound can impart unique features not commonly found in natural proteins. The strong electron-withdrawing nature of fluorine can influence the local electronic environment and modulate intermolecular forces. mdpi.com

For example, phenylalanine and its derivatives have been shown to be effective low-molecular-weight gelators, capable of self-assembling into fibrillar networks that form supramolecular gels. rsc.org These gels have potential applications in tissue engineering and drug delivery. rsc.org The incorporation of this compound into such peptide sequences could be used to tune the gelation properties, such as the gel-sol transition temperature, mechanical strength, and release kinetics of encapsulated drugs. The fluorinated phenyl rings can enhance hydrophobic interactions and introduce fluorous-fluorous interactions, which can drive self-assembly in a highly specific manner.

Furthermore, fluorination can affect the thermal and chemical stability of protein-based materials. While the impact is context-dependent, the strategic placement of fluorinated amino acids can lead to enhanced stability. mdpi.com For instance, in coiled-coil protein structures, which are common motifs in biomaterials, hydrophobic residues in the core are critical for stability. nih.gov Replacing a core phenylalanine with this compound could alter the packing and stability of the coiled-coil, allowing for the fine-tuning of its response to environmental stimuli like temperature or pH. nih.gov This responsiveness is particularly valuable for creating "smart" biomaterials that can, for example, release a therapeutic agent in the specific microenvironment of a tumor, which is often more acidic and warmer than healthy tissue. nih.gov

The table below provides examples of how amino acid composition influences the properties of protein-based biomaterials, illustrating the potential for this compound to serve as a design element.

| Biomaterial Type | Key Protein/Peptide Motif | Tunable Property | Role of Amino Acid Composition |

| Hydrogels | Self-assembling peptides (e.g., based on Phenylalanine) | Mechanical stiffness, drug release rate | The hydrophobicity and aromatic interactions of the amino acid side chains drive fibril formation and network cross-linking. rsc.org |

| Responsive Polymers | Elastin-like polypeptides (ELPs) | Lower Critical Solution Temperature (LCST) | The ratio of hydrophobic to hydrophilic residues determines the temperature at which the polymer undergoes a phase transition. nih.gov |

| Protein Fibers | Coiled-coils | Thermal and pH stability | The protonation state and hydrophobicity of residues at the interface of the coiled-coil helices govern the stability of the assembly. nih.gov |

| Nanoparticles | Self-assembling proteins | Size, stability, and localization | Side chain interactions, including hydrophobic and electrostatic forces, dictate the self-assembly process and the final morphology of the nanoparticles. nih.gov |

This table is generated from literature on protein-based biomaterials to demonstrate the principles of their design and tunability.

Biophysical Characterization and Mechanistic Probes Utilizing 2,4,6 Trifluoro Dl Phenylalanine

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy as a Probe for Protein Structure and Dynamics

¹⁹F NMR spectroscopy is a primary tool for studying proteins labeled with fluorinated amino acids like 2,4,6-trifluorophenylalanine. The fluorine nucleus (¹⁹F) boasts several advantages for NMR studies: it has a high gyromagnetic ratio, second only to protons, which provides excellent sensitivity. ehu.es Furthermore, its 100% natural abundance and the virtual absence of fluorine in biological systems mean that spectra are free from background signals. ehu.es

When a fluorinated amino acid is incorporated into a protein, the ¹⁹F chemical shift becomes a highly sensitive reporter of the local environment. nih.gov In an unfolded protein, the signals from multiple fluorinated sites often collapse into a single peak, as each probe experiences a similar, solvent-exposed environment. nih.gov However, within a folded protein's complex three-dimensional structure, each ¹⁹F nucleus experiences a unique microenvironment due to variations in local secondary and tertiary structure, solvent exposure, and packing density. nih.govnih.gov This results in a dispersion of chemical shifts, allowing individual sites to be resolved and monitored. nih.gov This high sensitivity allows for the detection of subtle conformational changes, ligand binding events, and protein dynamics, making ¹⁹F NMR a versatile tool for studying even large and complex protein systems. nih.govnih.gov

Site-Specific ¹⁹F Chemical Shift Analysis for Environmental Polarity

The chemical shift of a ¹⁹F nucleus is exceptionally sensitive to the polarity of its local environment, a characteristic that is exploited to map the hydrophobic and hydrophilic regions within a protein. nih.gov The large cloud of lone-pair electrons surrounding the fluorine atom is easily polarized by its surroundings, particularly by van der Waals interactions and local electrostatic fields, which are the dominant forces influencing its chemical shift in a protein environment. nih.gov

Studies using various trifluoromethyl probes have demonstrated a direct correlation between the ¹⁹F chemical shift and solvent polarity. nih.gov For instance, in experiments using methanol (B129727)/water mixtures of varying polarity, trifluoromethyl groups directly conjugated to an aromatic ring (similar to fluorinated phenylalanines) showed a significantly greater range of chemical shifts compared to other probes. nih.gov This sensitivity allows researchers to infer the degree of solvent exposure for a labeled residue. A more downfield chemical shift is generally indicative of a more polar or solvent-exposed environment, while an upfield shift suggests burial within a nonpolar, hydrophobic protein core. uni-muenchen.de

This principle has been used to monitor changes in protein conformation upon ligand binding. For example, in studies of the aspartate receptor, residues labeled with 4-F-Phe showed significant chemical shift changes upon aspartate binding, indicating a long-range conformational change that altered the local environment of the fluorine probes. nih.gov

Table 1: Illustrative ¹⁹F Chemical Shift Changes with Environmental Polarity This table is a generalized representation based on described principles; absolute values are system-dependent.

| Local Environment | Expected ¹⁹F Chemical Shift Trend | Rationale |

|---|---|---|

| Buried (Hydrophobic Core) | Upfield Shift | Shielded from polar solvent; dominated by van der Waals interactions. nih.gov |

| Surface-Exposed (Polar) | Downfield Shift | Exposed to polar water molecules and electrostatic fields. nih.govuni-muenchen.de |

¹⁹F Relaxation Studies for Side Chain Mobility and Conformational Exchange

Beyond static structure, ¹⁹F NMR provides deep insights into protein dynamics through the measurement of relaxation parameters, such as the longitudinal (T₁) and transverse (T₂) relaxation times. These parameters report on the motion of the amino acid side chain over a wide range of timescales. nih.gov

The ratio of T₁/T₂ is a function of internal mobility. nih.gov A decrease in this ratio or a significant increase in the T₂ value points to a more liberated, faster internal motion of the side chain. nih.gov Conversely, restricted motion, such as that within a well-packed protein core, leads to faster T₂ relaxation (broader lines) and a higher T₁/T₂ ratio.

In a study of the human vinexin SH3 domain labeled with trifluoromethyl-phenylalanine, the binding of a ligand led to changes in the T₁ and T₂ values of a phenylalanine residue (Phe7) in the binding pocket. nih.gov The observed changes indicated that the previously restrained side chain motion became more liberated after the ligand bound, demonstrating how ¹⁹F relaxation studies can reveal dynamic changes at specific sites upon protein interaction. nih.gov These relaxation data are crucial for understanding conformational exchange processes, where a protein or a side chain transitions between different states.

Applications in Studying Membrane Protein Orientation and Dynamics

Membrane proteins, which are notoriously difficult to study with traditional structural biology methods like X-ray crystallography, are particularly well-suited for ¹⁹F NMR analysis. nih.govnih.gov Their large size and residence within a lipid environment often lead to challenges in crystallization and solubility. ¹⁹F NMR, however, can provide site-specific information even for large proteins embedded in membrane-mimicking environments like detergent micelles or nanodiscs. nih.govnih.gov

By incorporating 2,4,6-trifluorophenylalanine or similar probes at specific sites, researchers can obtain high-quality ¹⁹F NMR spectra to probe the structure and dynamics of membrane proteins. nih.gov For example, ¹⁹F NMR has been successfully applied to study a nine-transmembrane helix membrane protein, diacyl-glycerol kinase (DAGK), solubilized in dodecyl phosphocholine (B91661) (DPC) micelles. nih.gov The acquisition of high-quality chemical shift and relaxation data from such a large system demonstrates the power of this method to analyze the side chain mobility and local environment of specific residues within complex membrane proteins. nih.gov This approach is invaluable for understanding how these proteins function, how they interact with ligands and the lipid bilayer, and how they transition between different functional states. nih.govnih.gov

Other Spectroscopic Methods (e.g., Fluorescence, IR, EPR) in Conjunction with Fluorinated Phenylalanines

While ¹⁹F NMR is a primary tool, other spectroscopic techniques can be used in conjunction with fluorinated phenylalanine analogs to provide complementary information.

Fluorescence Spectroscopy : The intrinsic fluorescence of natural phenylalanine is very weak and rarely used in protein studies. unito.it However, the introduction of fluorine atoms can subtly alter the electronic properties of the aromatic ring. While not turning it into a strong fluorophore like tryptophan, these changes can be probed. More significantly, fluorinated phenylalanines can act as sensitive environmental probes that perturb the fluorescence of nearby fluorophores (like tryptophan) or external fluorescent dyes, providing another channel to report on structure and interactions. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy probes the vibrational frequencies of chemical bonds. The incorporation of heavy fluorine atoms into the phenylalanine side chain creates unique C-F stretching and bending modes. Computational and experimental studies on fluorinated phenylalanine dimers have shown that the number and position of fluorine atoms significantly influence the vibrational spectra, particularly in regions corresponding to carbonyl stretching. fu-berlin.de These unique vibrational signatures can be used to follow structural changes and interactions in proteins, complementing data from other methods. fu-berlin.de

Electron Paramagnetic Resonance (EPR) Spectroscopy : While not directly observing the ¹⁹F nucleus, EPR can be used in concert with fluorinated analogs. A common approach involves attaching a stable radical (a spin label) to a different site on the protein. The distances and environmental changes between this spin label and the incorporated fluorinated phenylalanine can then be measured, providing distance restraints and dynamic information that helps to build a more complete picture of the protein's structure.

Investigating Biosynthetic Pathways Using Fluorinated Phenylalanine Probes

Fluorinated amino acids serve as powerful tools for interrogating and manipulating biosynthetic pathways. nih.gov Many microorganisms produce complex natural products using large enzyme complexes called polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS). nih.gov These enzymatic assembly lines select specific amino acid building blocks to construct the final molecule.

By introducing fluorinated analogs like 2,4,6-trifluorophenylalanine into the growth medium, researchers can test the substrate flexibility of the NRPS adenylation (A) domains, which are responsible for recognizing and activating specific amino acids. If the cell's machinery incorporates the fluorinated analog in place of the natural phenylalanine, it demonstrates the tolerance of the biosynthetic pathway. nih.gov This can lead to the production of novel fluorinated natural products with potentially altered or enhanced biological activities. Furthermore, the fluorine tag can be used as a spectroscopic marker (via ¹⁹F NMR) to track the incorporation and processing of the amino acid through the multi-step enzymatic pathway, helping to elucidate the mechanism of complex molecule biosynthesis. nih.gov

Photochemical Tools and Cross-Linking Applications

The unique chemical properties of fluorinated compounds make them suitable for the design of photochemical tools. Aryl fluorides can participate in photochemical reactions, and while not as common as other photolabile groups, they can be exploited in specific contexts.

More prominently, fluorinated phenylalanines can be part of larger chemical constructs used for photo-cross-linking. nih.govnih.gov In this technique, a molecule is designed with a photoreactive group that, upon exposure to UV light, forms a covalent bond with nearby molecules. nih.gov For example, a heterobifunctional cross-linking reagent might contain a fluorinated phenyl group for probing or stability, and a separate, more reactive photolabile group (like an azide (B81097) or benzophenone). These reagents are used to "trap" transient protein-protein or protein-ligand interactions. After shining light on the sample, interacting partners become permanently linked, allowing for their identification and the mapping of interaction interfaces. nih.govnih.gov The stability and unique electronic nature of the fluorinated ring can help to position the reagent precisely within a protein's binding site before activation.

Computational Chemistry and Modeling Studies of 2,4,6 Trifluoro Dl Phenylalanine

Quantum Chemical Calculations on Fluorinated Phenylalanine Derivatives

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a widely used quantum chemical method to study the electronic properties of molecules. researchgate.net These calculations can determine parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to a molecule's reactivity. researchgate.net For instance, a smaller HOMO-LUMO gap suggests higher chemical reactivity. researchgate.net

Studies on phenylalanine derivatives have shown that the surrounding solvent can influence these electronic properties. For example, the HOMO-LUMO gap of a phenylalanine derivative was found to be largest in water, indicating greater kinetic stability in an aqueous environment. researchgate.net The dipole moment, another important electronic property, can also be calculated to predict intermolecular interactions. A higher dipole moment suggests stronger interactions. researchgate.net

The introduction of fluorine atoms significantly alters the electronic landscape of the phenylalanine side chain. The strong electron-withdrawing nature of fluorine reduces the electron density of the aromatic ring. researchgate.net This modification can influence cation-π interactions, which are crucial in many biological processes. researchgate.net

The fluorination of the phenylalanine side chain can have a profound impact on its conformational preferences. The gauche effect, an electrostatic interaction between adjacent fluorine and amino groups, can favor specific conformations. nih.gov This conformational control can extend beyond the individual amino acid and influence the secondary structure of peptides. nih.gov

Computational studies, often in conjunction with experimental techniques like cryogenic infrared spectroscopy, can elucidate the preferred conformations and interaction types of fluorinated phenylalanine dimers. researchgate.netmpg.de These studies have revealed that the position and number of fluorine atoms dictate the structure and interactions within these dimers. researchgate.netmpg.de For example, monofluorinated phenylalanines tend to form charge-solvated structures, while perfluorinated derivatives can adopt both charge-solvated and salt-bridged conformations. researchgate.net

Predicting Effects of Fluorination on Protein Properties (in silico)

The incorporation of fluorinated amino acids can significantly impact various protein properties, and computational methods are instrumental in predicting these effects.

Fluorination is a well-established strategy to enhance the thermal and chemical stability of proteins. umich.edu In silico methods can model the structural changes induced by fluorination and predict how these changes affect protein stability. The introduction of fluorine can alter hydrophobicity and helix propensities compared to their natural counterparts. researchgate.net

Furthermore, fluorination can influence protein-protein interactions and resistance to proteases. researchgate.net Molecular dynamics simulations are a key tool for studying these effects at an atomic level, providing insights into the components of binding affinity. fu-berlin.de While predicting the precise impact of fluorination can be challenging due to the interplay of multiple factors, computational approaches offer a powerful means to investigate these complex phenomena. fu-berlin.de For instance, in silico models can predict how fluorination might alter blood-brain barrier permeability and cell penetration of a molecule. acs.org

Advanced Functionalization and Derivatization Strategies

Post-Translational Modification of 2,4,6-Trifluoro-DL-Phenylalanine Containing Peptides

Once a peptide containing this compound has been synthesized, it can undergo further chemical modifications. These post-translational strategies introduce additional functional groups or link peptide fragments, enabling the construction of larger and more complex molecular architectures.

While the fluorinated ring of this compound is itself generally inert to further C-H functionalization due to the deactivating nature of the fluorine atoms, other aromatic residues within the same peptide remain amenable to modification. Radical C-H trifluoromethylation is a powerful post-translational modification technique for introducing trifluoromethyl (CF₃) groups into native peptide residues, particularly tryptophan (Trp) and tyrosine (Tyr). rsc.orgnih.gov This modification can significantly alter the peptide's properties and is valuable for creating probes for ¹⁹F-NMR studies. acs.org

Two primary radical-based approaches have been developed for the trifluoromethylation of unprotected peptides under biocompatible conditions. rsc.org One method employs a stoichiometric oxidant, such as tert-butyl hydroperoxide (TBHP), while the other utilizes visible-light photoredox catalysis. rsc.org These methods show high selectivity for tryptophan residues over other potential sites like tyrosine, histidine, or methionine. acs.org In peptides lacking tryptophan, trifluoromethylation can occur at tyrosine residues. nih.gov The reaction is rapid, often completing in under 10 minutes, and can be applied to complex peptides with dozens of amino acids. rsc.orgacs.org This allows for the precise installation of a CF₃ group on a Trp or Tyr residue within a peptide that already contains the this compound marker, creating a multi-fluorinated probe.

| Method | Reagents | Target Residue(s) | Key Features | Reference |

|---|---|---|---|---|

| Stoichiometric Oxidation | CF₃SO₂Na (Langlois' reagent) or Zn(CF₃SO₂)₂ (Baran's reagent), tert-butyl hydroperoxide (TBHP) | Tryptophan (primary), Tyrosine | Fast reaction times (<10 min); High selectivity for Trp; Biocompatible conditions. | rsc.orgacs.org |

| Visible-Light Photoredox Catalysis | CF₃SO₂Na, Photoredox catalyst (e.g., Ru(bpy)₃Cl₂ or Ir complexes) | Tryptophan, Tyrosine | Mild conditions using visible light; Avoids strong chemical oxidants. | rsc.org |

| Radiofluorination | [¹⁸F]CF₃SO₂NH₄, TBHP, Fe(III) salt | Tryptophan (primary), Tyrosine | Enables direct C–H ¹⁸F-trifluoromethylation for PET imaging applications. | nih.gov |

Chemoselective ligation techniques are essential for assembling large peptides and proteins from smaller, synthetically accessible fragments. Native Chemical Ligation (NCL) is a cornerstone of this field, enabling the formation of a native peptide bond between a C-terminal peptide thioester and an N-terminal cysteine residue. mdpi.com

The scope of NCL has been expanded through ligation-desulfurization chemistry, which allows for ligation at amino acids other than cysteine. researchgate.net For instance, a strategy involving a modified phenylalanine bearing a β-mercaptan group can be used for ligation, and subsequent desulfurization converts the residue to a native phenylalanine. mdpi.com This principle can be adapted for peptides containing this compound. A peptide fragment containing the trifluorinated residue could be prepared and then ligated to another fragment using these established methods.

A significant challenge in NCL is the poor solubility of hydrophobic peptide fragments. nih.gov Given that fluorination increases hydrophobicity, peptides containing this compound may be prone to aggregation. An enhanced NCL method that uses trifluoroacetic acid (TFA) as the reaction solvent has been shown to overcome the insolubility of "difficult" peptides that form colloidal particles in standard aqueous buffers. nih.gov This approach, known as Thioester-Amine Ligation (TAL), involves the rapid reaction of a peptide thiosalicylaldehyde thioester with a 1,3-dithiol-containing peptide in TFA, proving effective for assembling highly aggregation-prone sequences. nih.gov

Synthesis of Functionalized this compound Derivatives for Specific Research Probes

Instead of modifying a peptide post-synthesis, one can first synthesize a functionalized derivative of this compound and then incorporate it into a peptide. This approach allows for the site-specific installation of complex functionalities, such as catalytic groups or photo-reactive tags.

Peptide-based catalysts represent a growing field in organocatalysis. Phenylalanine derivatives have been converted into trifluoromethyl ketones to create catalysts for oxidation reactions, such as olefin epoxidation. nih.govnih.gov These catalysts function by generating highly reactive dioxiranes in situ. nih.gov

The synthesis of these phenylalanine-derived trifluoromethyl ketones involves a multi-step process. nih.gov A key feature is the use of a "masked ketone" strategy, where a trifluoromethyl styrene (B11656) derivative serves as a stable precursor that is later converted to the ketone via ozonolysis. This approach allows the amino acid to be incorporated into a peptide scaffold using standard coupling reagents before the final catalytic group is revealed. nih.gov This same synthetic logic could be applied to a 2,4,6-trifluorinated starting material to produce a peptide catalyst containing a this compound trifluoromethyl ketone. The strong electron-withdrawing fluorine atoms on the phenyl ring would be expected to modulate the electronic properties and, consequently, the reactivity and stability of the resulting dioxirane (B86890) catalyst.

| Step | Description | Purpose | Reference |

|---|---|---|---|

| 1 | Nucleophilic trifluoromethylation of a substituted benzaldehyde. | Introduce the CF₃ group. | nih.gov |

| 2 | Oxidation of the resulting trifluorocarbinol to a ketone. | Form the ketone moiety. | nih.gov |

| 3 | Wittig olefination to form a trifluoromethyl styrene derivative. | Create a "masked ketone" for stability during peptide synthesis. | nih.gov |

| 4 | Negishi cross-coupling with a protected β-iodoalanine. | Construct the full amino acid backbone. | nih.gov |

| 5 | Incorporation into a peptide using solid-phase peptide synthesis. | Build the desired peptide scaffold. | nih.gov |

| 6 | Ozonolysis of the styrene group. | "Unmask" the olefin to reveal the active trifluoromethyl ketone catalyst. | nih.gov |

Non-canonical amino acids are invaluable for designing probes to study molecular interactions. The photo-crosslinking amino acid p-benzoyl-L-phenylalanine (pBpa) can be genetically incorporated into proteins and, upon UV irradiation, forms a covalent bond with interacting partners, permanently capturing transient interactions. nih.gov The efficiency of this process can be low, but research has shown that modifying the benzophenone (B1666685) ring with electron-withdrawing groups, such as halogens or trifluoromethyl groups, can significantly increase photo-crosslinking yields. nih.gov

Following this principle, a derivative of this compound could be designed to act as a superior photo-crosslinking agent. By synthesizing an analogue that incorporates a benzoyl group (e.g., 4-benzoyl-2,6-difluoro-DL-phenylalanine, if starting from a difluoroaniline precursor), the existing fluorine atoms would act as powerful electron-withdrawing groups. This would likely enhance the reactivity of the photo-activated species, potentially leading to higher crosslinking efficiency compared to standard pBpa. nih.gov

Furthermore, the three fluorine atoms on the this compound ring serve as a built-in reporter tag for ¹⁹F-NMR spectroscopy. acs.org ¹⁹F-NMR offers a "zero-background" window for studying protein structure and dynamics, as fluorine is absent in natural biomolecules. The unique chemical environment of the trifluorinated ring would produce a distinct signal in the ¹⁹F-NMR spectrum, making it a sensitive probe for monitoring conformational changes or binding events in the peptide.

Analytical Techniques for 2,4,6 Trifluoro Dl Phenylalanine and Its Derivatives

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are indispensable for the separation and purification of 2,4,6-Trifluoro-DL-phenylalanine from reaction mixtures and for the resolution of its enantiomers.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. A primary application of HPLC in this context is the separation of the D- and L-enantiomers, which is critical for its use in pharmaceuticals and biochemical studies. researchgate.netresearchgate.net This separation is typically achieved using chiral stationary phases (CSPs).

Several types of CSPs have proven effective for resolving enantiomers of phenylalanine and its analogs. These include cyclodextrin-based, macrocyclic glycopeptide (e.g., teicoplanin), and zwitterionic-type columns. researchgate.netnih.gov For instance, teicoplanin-based CSPs have demonstrated excellent enantioseparation for phenylalanine enantiomers in reversed-phase mode. researchgate.net The choice of mobile phase, which often consists of mixtures of organic solvents like acetonitrile (B52724) or methanol (B129727) with aqueous buffers, is crucial for optimizing resolution. researchgate.netnih.gov

In addition to enantiomeric separation, HPLC is widely used to assess the chemical purity of this compound. Reversed-phase HPLC, often with UV detection, can effectively separate the target compound from starting materials, byproducts, and other impurities. nih.govnih.gov The use of internal standards, such as 4-fluorophenylalanine, can improve the accuracy of quantification. nih.gov Furthermore, derivatization with reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) allows for the sensitive detection and quantification of amino acid enantiomers. researchgate.netspringernature.com